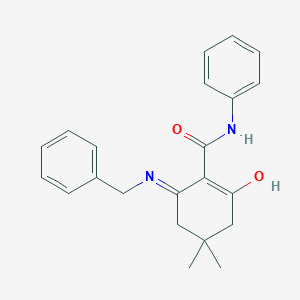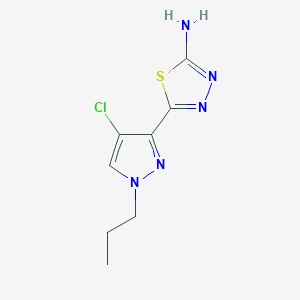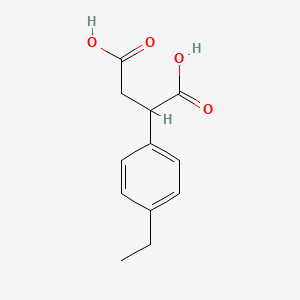
3-(1-Isonicotinoylpyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidinones are a class of compounds containing a five-membered heterocyclic ring . They have potential medicinal properties with preferential antibacterial activity . Pyrrolidine is another five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . Pyrrolidines can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
Oxazolidinones are oxazolidines with the carbon between the nitrogen and oxygen oxidized to a ketone . Pyrrolidines have a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Pyrrolidines can undergo various reactions depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones and pyrrolidines can vary widely depending on the specific compound and its substituents .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- The oxazolidine-2,4-dione motif, which includes compounds similar to "3-(1-Isonicotinoylpyrrolidin-3-yl)oxazolidine-2,4-dione", is frequently found in biologically important compounds. A novel method involving phosphorus-mediated carboxylative condensation-cyclization reactions using atmospheric carbon dioxide provides a convenient access to various oxazolidine-2,4-diones under mild and transition-metal-free conditions (Zhang et al., 2015).
Biological Applications and Activity
- Compounds related to "this compound" have shown diverse biological activities, including antimicrobial effects. For instance, derivatives of 1-isonicotinoylpyrazolidine-3, 5-dione have been synthesized and tested for their antibacterial activity against various pathogens, demonstrating the potential of these compounds in addressing microbial resistance (Bharadwaj et al., 2011).
- The oxazolidine-2,4-diones have been identified as pseudo-irreversible inhibitors of serine proteases, showing potent inhibitory activity against elastase, which suggests their potential in developing new therapeutic agents for diseases related to elastase activity (Santana et al., 2012).
Chemical Properties and Reactions
- Innovative synthetic strategies have led to the development of quaternary 1,3-oxazolidine-2,4-diones, showcasing the versatility of these compounds in the preparation of α-hydroxyamides. This highlights the chemical flexibility and potential utility of the oxazolidine-2,4-dione scaffold in synthesizing complex molecules with specific functionalities (Merino et al., 2010).
Antimicrobial and Antifungal Activities
- The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which exhibit weak to moderate antibacterial and antifungal activities, demonstrates the broad spectrum of biological activities associated with oxazolidine-2,4-dione derivatives. This suggests their potential as leads for developing new antimicrobial agents (Abd Alhameed et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFZICBZDYPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2649086.png)
![1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2649087.png)

![1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2649092.png)
![N-(4-methylbenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649093.png)

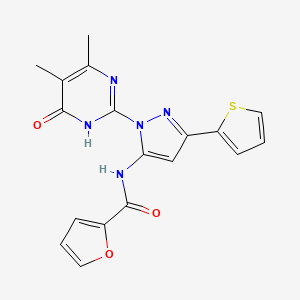
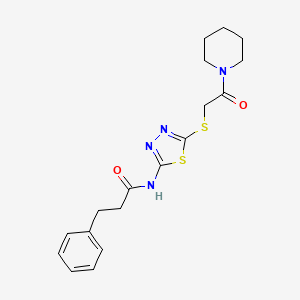
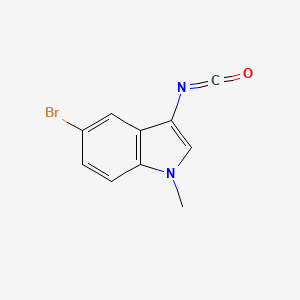
![2-Propan-2-yl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2649100.png)
![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)
